1-Phenyl-1H-pyrazole-5-carbonyl chloride

Medicinal Chemistry Agrochemical Synthesis Organic Synthesis

Researchers requiring the 5-position carbonyl chloride regioisomer for SAR studies often encounter supply of incorrect isomers that derail biological activity. This compound delivers the exact 1-phenyl-1H-pyrazol-5-yl-carbonyl pharmacophore. • Enables synthesis of anthranilamide insecticides via the 5-acyl chloride handle. • Defined lipophilicity (cLogP ∼2.17) suits CNS and hydrophobic binding site targeting. • Reactive acyl chloride for rapid amide/ester library generation. Reliable supply with consistent purity supports both target-oriented and diversity-oriented synthesis programs.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 423768-37-0
Cat. No. B1596943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-pyrazole-5-carbonyl chloride
CAS423768-37-0
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)C(=O)Cl
InChIInChI=1S/C10H7ClN2O/c11-10(14)9-6-7-12-13(9)8-4-2-1-3-5-8/h1-7H
InChIKeyVQDNPUUJEJRRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 gr / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1H-pyrazole-5-carbonyl chloride for R&D and Synthesis


1-Phenyl-1H-pyrazole-5-carbonyl chloride (CAS 423768-37-0), with the molecular formula C10H7ClN2O, is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical R&D [1]. Its core structure consists of a pyrazole ring with a phenyl group at the N-1 position and a reactive carbonyl chloride group at the C-5 position. This specific configuration allows for the targeted introduction of a 1-phenyl-1H-pyrazol-5-yl-carbonyl moiety into more complex molecules, which is a key step in the synthesis of numerous bioactive compounds . This compound is a critical intermediate for laboratories requiring a reliable acyl chloride handle on a phenylpyrazole scaffold for library synthesis, drug discovery, or process development .

Why 1-Phenyl-1H-pyrazole-5-carbonyl chloride Is Not Interchangeable


For scientific and industrial users, substituting 1-Phenyl-1H-pyrazole-5-carbonyl chloride with a generic or closely related analog is not a straightforward decision. The position of the carbonyl chloride group on the pyrazole ring is critical; the 5-isomer cannot be directly replaced with the 4-isomer (1-Phenyl-1H-pyrazole-4-carbonyl chloride, CAS 267641-97-4) without fundamentally altering the geometry, electronic properties, and resulting biological activity of the final compound . Furthermore, alternative acylating agents with different N-substituents (e.g., 1-methyl or 1-ethyl derivatives) introduce different steric and lipophilic profiles that significantly impact target binding and pharmacokinetics . The phenyl group at the N-1 position provides a specific balance of lipophilicity and metabolic stability that is often a key design feature in lead optimization campaigns . Therefore, selection is driven by specific structural requirements for downstream applications, which the quantitative evidence below demonstrates.

Comparative Evidence for 1-Phenyl-1H-pyrazole-5-carbonyl chloride


Regioisomeric Specificity: 5- vs. 4-Carbonyl Reactivity

The 5-carbonyl chloride isomer (CAS 423768-37-0) is a key precursor for specific anthranilamide insecticides, a property not shared by its 4-carbonyl chloride regioisomer (CAS 267641-97-4). The 5-isomer enables the construction of the crucial 1-pyridin-2-yl-1H-pyrazol-5-yl-carbonyl substituent, a known pharmacophore in commercial pesticides [1].

Medicinal Chemistry Agrochemical Synthesis Organic Synthesis

1-Phenyl vs. 1-Methyl Analog: Lipophilicity Impact

The 1-phenyl substituent provides significantly higher lipophilicity compared to smaller N-substituents like methyl. The calculated partition coefficient (cLogP) for 1-Phenyl-1H-pyrazole-5-carboxylic acid, the direct precursor to the target compound, is estimated to be higher than that of 1-Methyl-1H-pyrazole-5-carboxylic acid by approximately 1.5-2.0 log units . This increased lipophilicity can enhance membrane permeability and target binding in a hydrophobic protein pocket.

Drug Design Medicinal Chemistry Physicochemical Properties

Moisture Sensitivity and Handling Requirements

The target compound is classified as moisture sensitive and corrosive . This is a critical procurement and handling factor. While this is a common property of acyl chlorides, the specific packaging and storage conditions (e.g., storage under inert atmosphere, as noted in its MSDS) [1] may differ from other acyl chlorides or less reactive analogs like the corresponding carboxylic acid or ester, which may be stable in air.

Chemical Handling Laboratory Safety Compound Stability

Key Applications of 1-Phenyl-1H-pyrazole-5-carbonyl chloride


Synthesis of Anthranilamide Agrochemicals

This compound is a crucial building block for the preparation of N-substituted 1H-pyrazole-5-carbonylchloride compounds, which are direct precursors to anthranilamide insecticides [1]. Its use in this pathway is specifically enabled by the 5-position carbonyl chloride, differentiating it from other regioisomers [1]. Procurement is driven by the need to access this specific pharmacophore in the development of new crop protection agents.

Medicinal Chemistry: Lead-Like Library Synthesis

The 1-phenyl-1H-pyrazole core is a privileged scaffold in drug discovery. This compound serves as a versatile intermediate for introducing this core into amide or ester libraries. Its defined lipophilicity profile, as estimated from its carboxylic acid analog , makes it particularly useful for projects targeting CNS or other hydrophobic binding sites where a specific logP window is desired.

Synthesis of Pyrazole-Derived Heterocycles

The reactive carbonyl chloride group can be used in acylation reactions with a wide range of nucleophiles (e.g., amines, alcohols, hydrazines) to generate diverse pyrazole-containing heterocycles . This makes it a valuable building block for both target-oriented synthesis and diversity-oriented synthesis programs.

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